Ammonium dodecyl sulfate

Vue d'ensemble

Description

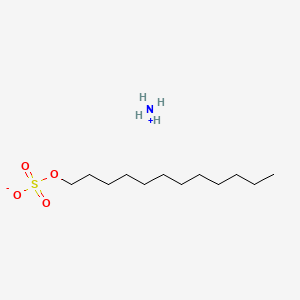

Ammonium dodecyl sulfate, also known as ammonium lauryl sulfate, is an anionic surfactant with the chemical formula CH₃(CH₂)₁₀CH₂OSO₃NH₄. It consists of a nonpolar hydrocarbon chain and a polar sulfate end group, which gives it surfactant properties. This compound is commonly used in personal care products like shampoos and body washes due to its ability to create foam and dissolve both polar and non-polar materials .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ammonium dodecyl sulfate is typically synthesized through the sulfation of dodecyl alcohol with sulfur trioxide, followed by neutralization with ammonia. The reaction can be represented as follows:

CH3(CH2)10CH2OH+SO3→CH3(CH2)10CH2OSO3H

CH3(CH2)10CH2OSO3H+NH3→CH3(CH2)10CH2OSO3NH4

Industrial Production Methods: In industrial settings, the sulfation process is often carried out in a continuous reactor, such as a falling film reactor, to ensure efficient and consistent production. The dodecyl alcohol and sulfur trioxide react in the reactor, and the resulting product is neutralized with ammonia water to obtain this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Ammonium dodecyl sulfate can undergo various chemical reactions, including:

Oxidation: It can be oxidized by hydroxyl radicals, leading to the formation of oxygenated products.

Substitution: The sulfate group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydroxyl radicals (OH) are commonly used for oxidation reactions.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) can be used for substitution reactions.

Major Products:

Oxidation: Oxygenated derivatives of dodecyl sulfate.

Substitution: Products depend on the nucleophile used; for example, substitution with hydroxide ions would yield dodecanol.

Applications De Recherche Scientifique

Scientific Research Applications

1.1 Protein Sample Preparation

Ammonium dodecyl sulfate has been identified as a viable alternative to sodium dodecyl sulfate in protein sample preparation for matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS). Research indicates that using this compound results in improved mass resolution and accuracy compared to sodium dodecyl sulfate, particularly for proteins with molecular masses up to approximately 25 kDa. The presence of this compound minimizes the formation of adducts that can distort mass spectrometry results, making it a preferred choice for analyzing complex protein mixtures .

Case Study: MALDI MS Performance Improvement

- Objective : To evaluate the effectiveness of this compound in protein analysis.

- Findings : Proteins prepared with this compound exhibited dominant protonated molecular ion peaks with minimal degradation in mass resolution, outperforming sodium dodecyl sulfate in MALDI MS applications .

1.2 Chemical Mechanical Planarization (CMP)

In semiconductor manufacturing, this compound serves as a corrosion inhibitor for copper during the chemical mechanical planarization process. This application is crucial for achieving smooth surfaces on silicon wafers, which is essential for microchip fabrication. The surfactant helps to maintain the integrity of copper interconnects while minimizing surface defects during the polishing process .

Case Study: CMP Process Optimization

- Objective : To assess the role of this compound in CMP.

- Findings : The use of this compound in CMP slurries resulted in effective copper removal without significant surface damage, enhancing the overall efficiency of semiconductor manufacturing processes .

Industrial Applications

2.1 Personal Care Products

This compound is widely utilized in personal care formulations such as shampoos, body washes, and other cleansing agents. Its properties allow it to generate stable foams and enhance the cleaning efficacy of products while being milder on the skin compared to traditional surfactants like sodium lauryl sulfate .

| Product Type | Key Benefits |

|---|---|

| Shampoos | Excellent foaming and cleansing properties |

| Body Washes | Mild on skin; suitable for sensitive skin |

| Hand Soaps | High biodegradability; effective against dirt |

2.2 Construction Materials

In construction, this compound can be used as an additive to reduce the weight of plasterboard and improve aeration and plasticizing properties in concrete mixtures. This application not only enhances the physical properties of construction materials but also contributes to sustainability through improved performance characteristics .

Environmental Considerations

This compound exhibits high biodegradability, making it an environmentally friendly alternative to other surfactants. Studies have shown that it can achieve over 80% biodegradation within a few weeks under anaerobic conditions, reducing its ecological impact when released into wastewater systems .

Mécanisme D'action

Ammonium dodecyl sulfate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better wetting and penetration of surfaces. In biological applications, it disrupts the hydrogen bonding network of water, leading to the formation of micelles. These micelles can encapsulate non-polar substances, facilitating their solubilization in water .

Comparaison Avec Des Composés Similaires

Sodium dodecyl sulfate (SDS): Similar in structure but uses sodium instead of ammonium. It is also a widely used surfactant in laboratory and industrial applications.

Potassium dodecyl sulfate: Similar to ammonium dodecyl sulfate but uses potassium as the counterion.

Lithium dodecyl sulfate: Uses lithium as the counterion and has similar surfactant properties

Uniqueness: this compound is unique due to its specific counterion (ammonium), which can influence its solubility and interaction with other compounds. It is often preferred in formulations where the presence of sodium or potassium ions might be undesirable .

Activité Biologique

Ammonium dodecyl sulfate (ADS), a surfactant with the chemical formula , is known for its amphiphilic properties, combining a long hydrophobic hydrocarbon chain with a polar sulfate group. This unique structure allows ADS to interact with biological membranes, making it a subject of interest in various biological and biochemical applications.

The biological activity of ADS primarily revolves around its ability to disrupt cellular membranes. This disruption is attributed to its surfactant properties, which alter the permeability of lipid bilayers. The mechanism can be summarized as follows:

- Membrane Interaction : ADS interacts with cell membranes, leading to changes in permeability. At low concentrations, it increases membrane fluidity and permeability without causing cell lysis.

- Cytolytic Effects : At higher concentrations, ADS can cause complete lysis of cells by solubilizing membrane structures and releasing cellular contents. This effect is concentration-dependent and varies across different cell types .

- Viral Inactivation : ADS has been shown to inactivate various viruses by disrupting their lipid envelopes, thereby preventing them from entering host cells .

Antimicrobial Activity

ADS exhibits notable antimicrobial properties. Research indicates that it can effectively inhibit the growth of various bacteria and viruses:

- Bacterial Inhibition : Studies have demonstrated that ADS can inhibit the growth of both gram-positive bacteria (e.g., Staphylococcus aureus) and gram-negative bacteria (e.g., Escherichia coli). The antibacterial action is believed to stem from its ability to disrupt bacterial membranes .

- Viral Activity : It has been used as a viral inactivator, particularly effective against enveloped viruses like HIV and herpes simplex virus (HSV) through membrane disruption .

Cytotoxicity Studies

The cytotoxic effects of ADS have been evaluated in various studies:

- Cell Line Studies : In vitro studies using VERO cells showed that low concentrations of ADS did not significantly reduce viral glycoprotein synthesis but completely inhibited viral infectivity. Higher concentrations led to a marked reduction in protein synthesis and cell viability .

- Dose-Response Relationship : A dose-dependent study indicated that increasing concentrations of ADS correlated with increased cytotoxicity, highlighting its potential use in therapeutic contexts where targeted cell lysis is desired .

Case Studies

Several case studies have explored the biological activity of ADS:

- Viral Inactivation in Milk : A study demonstrated that sodium dodecyl sulfate (SDS), closely related to ADS, effectively inactivated HIV in milk, suggesting similar potential for ADS in food safety applications .

- Antibacterial Applications : Research on degradation products from extracellular matrices showed that certain ammonium sulfate fractions exhibited significant antibacterial activity, indicating the potential for ADS derivatives in developing antimicrobial agents .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

| Property | Finding |

|---|---|

| Chemical Structure | Amphiphilic surfactant with a long hydrocarbon chain |

| Mechanism of Action | Disruption of cell membranes; cytolytic effects |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Viral Inactivation | Inactivates enveloped viruses like HIV and HSV |

| Cytotoxicity | Dose-dependent; higher concentrations lead to lysis |

Propriétés

Numéro CAS |

2235-54-3 |

|---|---|

Formule moléculaire |

C12H29NO4S |

Poids moléculaire |

283.43 g/mol |

Nom IUPAC |

azane;dodecyl hydrogen sulfate |

InChI |

InChI=1S/C12H26O4S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);1H3 |

Clé InChI |

BTBJBAZGXNKLQC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOS(=O)(=O)[O-].[NH4+] |

SMILES canonique |

CCCCCCCCCCCCOS(=O)(=O)O.N |

Color/Form |

Clear liquid |

Densité |

1.03 at 68 °F (USCG, 1999) |

Key on ui other cas no. |

2235-54-3 |

Description physique |

Ammonium lauryl sulfate appears as light yellow liquid. May float or sink and mix with water. (USCG, 1999) Liquid |

Pictogrammes |

Corrosive; Irritant |

Numéros CAS associés |

151-41-7 (Parent) |

Synonymes |

ammonium dodecyl sulfate ammonium lauryl sulfate dodecyl sulfate dodecyl sulfate, ammonium salt dodecyl sulfate, barium salt dodecyl sulfate, cadmium salt dodecyl sulfate, calcium salt dodecyl sulfate, cesium salt dodecyl sulfate, cobalt (+2) salt dodecyl sulfate, copper (+2) salt dodecyl sulfate, lead (+2) salt dodecyl sulfate, lithium salt dodecyl sulfate, magnesium salt dodecyl sulfate, magnesium, sodium salt (4:1:2) dodecyl sulfate, manganese (+2) salt dodecyl sulfate, manganese salt dodecyl sulfate, nickel (+2) salt dodecyl sulfate, potassium salt dodecyl sulfate, rubidium salt dodecyl sulfate, silver (+1) salt dodecyl sulfate, strontium salt dodecyl sulfate, thallium (+1) salt dodecyl sulfate, zinc salt (2:1) lauryl sulfate laurylsulfate lithium dodecyl sulfate lithium lauryl sulfate magnesium dodecyl sulfate magnesium lauryl sulfate potassium dodecyl sulfate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.